Scammonin viii

説明

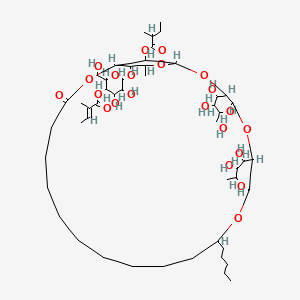

Scammonin VIII is a resin glycoside isolated from the roots of the plant Convolvulus scammonia, which belongs to the morning glory family, Convolvulaceae . This compound is a linear tetrasaccharide of jalapinolic acid, consisting of two glucose molecules, one rhamnose molecule, and one quinovose molecule . This compound is known for its potent purgative properties and has been used in traditional medicine for its cathartic effects .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Scammonin VIII involves the extraction of resin glycosides from the roots of Convolvulus scammonia. The roots are incised to obtain the gum resin, which is then subjected to various purification processes to isolate the resin glycosides . The extraction process typically involves the use of organic solvents such as ether to dissolve the resin glycosides, followed by chromatographic techniques to separate and purify the individual compounds .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The roots of Convolvulus scammonia are harvested and processed to obtain the gum resin. The resin is then subjected to solvent extraction and chromatographic purification to isolate this compound . The industrial process ensures a consistent and high-yield production of the compound for research and medicinal purposes.

化学反応の分析

Types of Reactions: Scammonin VIII undergoes various chemical reactions, including hydrolysis, oxidation, and esterification. These reactions are essential for studying the compound’s structure and biological activity.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its constituent sugar molecules and jalapinolic acid.

Esterification: Esterification reactions can modify the carboxyl group of jalapinolic acid to form various ester derivatives.

Major Products Formed:

Hydrolysis: Glucose, rhamnose, quinovose, and jalapinolic acid.

Oxidation: Oxidized derivatives of the sugar moieties and jalapinolic acid.

Esterification: Ester derivatives of jalapinolic acid.

科学的研究の応用

Chemistry

- Model Compound : Scammonin VIII serves as a model compound for studying the chemical properties of resin glycosides. Its structure and reactivity provide insights into the behavior of similar compounds in various chemical environments.

Biology

- Plant Defense Mechanism : Research indicates that this compound plays a role in plant defense against herbivores. It is believed to deter feeding through its bitter taste and potential toxicity.

- Antidepressant Activity : In animal studies, this compound has shown antidepressant effects when administered intraperitoneally, suggesting potential for therapeutic use in mood disorders .

Medicine

- Therapeutic Effects : The compound is being explored for its purgative properties and potential anticancer activity. In vivo studies have demonstrated significant tumor growth inhibition in xenograft models, with tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg .

- Inhibition of Protein Phosphatase 2A : Some studies suggest that this compound may inhibit protein phosphatase 2A, which could contribute to its anticancer effects .

Industry

- Pharmaceutical Formulations : this compound is utilized in developing natural laxatives and other pharmaceutical products due to its efficacy as a purgative agent.

Case Study on Cancer Treatment

- Objective : Evaluate anticancer effects in breast cancer models.

- Results : Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells, indicating a selective action against malignant cells.

Case Study on Infection Control

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : Effective inhibition of growth was noted in multi-drug resistant strains, showcasing this compound's potential as an antimicrobial agent.

In Vivo Studies

In vivo studies have further elucidated the therapeutic potential of this compound:

- Antitumor Activity : Significant tumor growth inhibition was noted in animal models, reinforcing its potential role as an anticancer agent.

- Anti-inflammatory Effects : The compound demonstrated promise in reducing inflammation markers in arthritis models, with significant reduction in paw swelling observed post-treatment.

Data Table

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Model Compound | Insights into resin glycosides behavior |

| Biology | Plant Defense | Deters herbivore feeding |

| Medicine | Anticancer | Up to 60% tumor growth inhibition |

| Industry | Natural Laxatives | Effective purgative agent |

作用機序

Scammonin VIII exerts its effects primarily through its interaction with bile in the small intestine. When combined with bile, this compound forms a strong purgative complex that stimulates the secretion of liver and intestinal glands . This action results in increased intestinal motility and the expulsion of intestinal contents. The molecular targets and pathways involved in this process include the activation of bile acids and the stimulation of gastrointestinal receptors .

類似化合物との比較

Scammonin VIII is unique among resin glycosides due to its specific sugar composition and potent purgative effects. Similar compounds include:

Scammonin I and II: Other resin glycosides isolated from Convolvulus scammonia with similar but less potent purgative properties.

Jalapin: A resin glycoside from the roots of Ipomoea purga, known for its cathartic effects.

Convolvulin: Another resin glycoside from Convolvulus species with similar chemical structure and biological activity.

This compound stands out due to its unique combination of glucose, rhamnose, and quinovose, which contributes to its distinct pharmacological profile .

生物活性

Scammonin VIII, a resin glycoside derived from the roots of Convolvulus scammonia, exhibits a range of biological activities that are of significant interest in both pharmacological and ecological contexts. This article delves into the compound's mechanisms of action, therapeutic potential, and its role in plant defense mechanisms.

Chemical Composition and Structure

This compound is characterized by its unique structure, which includes components such as orizabic acid A and scammonic acid B. These compounds contribute to its biological properties and interactions with various biological systems .

The primary mechanism through which this compound exerts its effects is through interaction with bile in the small intestine. This interaction forms a purgative complex that stimulates the secretion of liver and intestinal glands, leading to increased gastrointestinal motility .

Biological Activities

- Purgative Properties :

- Anticancer Activity :

-

Plant Defense Mechanisms :

- In ecological studies, this compound has been investigated for its role in plant defense against herbivores. The compound may deter herbivory by affecting the feeding behavior of insects .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Study on Anticancer Effects : A study published in Phytochemistry examined the cytotoxicity of resin glycosides, including this compound, against various cancer cell lines. The findings suggested a dose-dependent inhibition of cell proliferation, indicating potential for therapeutic applications .

- Ecological Impact : Research highlighted in Journal of Chemical Ecology focused on the role of this compound in deterring herbivores. The study demonstrated that plants containing higher concentrations of this compound experienced reduced herbivore damage compared to those with lower levels .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

[30-[3,4-dihydroxy-6-(hydroxymethyl)-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]oxy-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.03,8.010,15]tritriacontan-33-yl] 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H84O22/c1-8-11-17-20-29-21-18-15-13-12-14-16-19-22-32(53)67-43-39(70-47-38(59)37(58)40(31(24-52)66-47)68-45(60)25(4)9-2)28(7)63-50(44(43)69-46(61)26(5)10-3)72-42-36(57)34(55)30(23-51)65-49(42)71-41-35(56)33(54)27(6)62-48(41)64-29/h9,26-31,33-44,47-52,54-59H,8,10-24H2,1-7H3/b25-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATAAFPJNNNHRBG-YCPBAFNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)CO)OC(=O)C(=CC)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)CO)OC(=O)/C(=C/C)/C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H84O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1037.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145042-06-4 | |

| Record name | Scammonin viii | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145042064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。